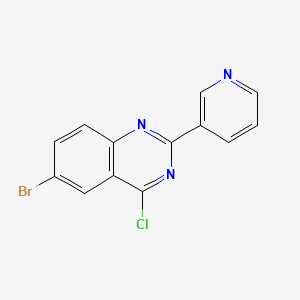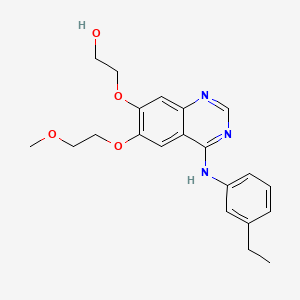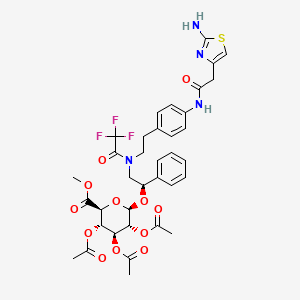
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is an intermediate compound in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound has a molecular weight of 808.78 and a molecular formula of C36H39F3N4O12S. It is primarily used in the pharmaceutical industry as a building block for the synthesis of Mirabegron derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the trifluoroacetamido group: This step involves the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The triacetate ester can be hydrolyzed to yield the corresponding glucuronide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include the deacetylated glucuronide, oxidized derivatives, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It serves as an intermediate in the synthesis of Mirabegron derivatives, which are used to treat overactive bladder.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is primarily related to its role as an intermediate in the synthesis of Mirabegron derivatives. Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of overactive bladder .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Mirabegron O-Glucuronide: A metabolite of Mirabegron.
Other beta-3 adrenergic agonists: Compounds with similar pharmacological profiles.
Uniqueness
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which includes the trifluoroacetamido and glucuronide moieties. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of Mirabegron derivatives.
Eigenschaften
Molekularformel |
C36H39F3N4O12S |
|---|---|
Molekulargewicht |
808.8 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39F3N4O12S/c1-19(44)51-28-29(52-20(2)45)31(53-21(3)46)33(55-30(28)32(48)50-4)54-26(23-8-6-5-7-9-23)17-43(34(49)36(37,38)39)15-14-22-10-12-24(13-11-22)41-27(47)16-25-18-56-35(40)42-25/h5-13,18,26,28-31,33H,14-17H2,1-4H3,(H2,40,42)(H,41,47)/t26-,28-,29-,30-,31+,33+/m0/s1 |
InChI-Schlüssel |
HRNOEQMGBBJGTC-HUJUMBJWSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


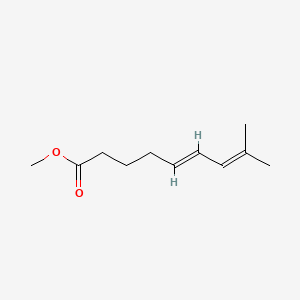
![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
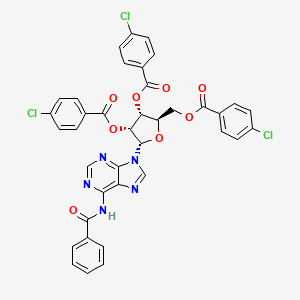
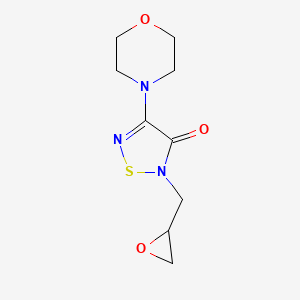
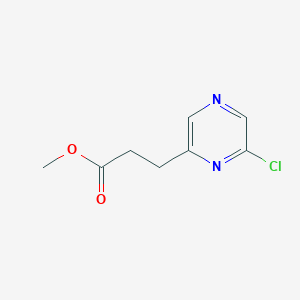
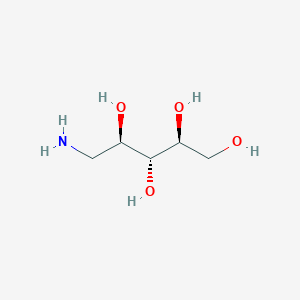

![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
